molecular formula C19H16ClNO2 B11317176 7-chloro-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide

7-chloro-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11317176
M. Wt: 325.8 g/mol
InChI Key: PDRJCNIOHARNEB-UHFFFAOYSA-N
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Description

7-chloro-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide is a chemical compound with a complex structure that includes a benzoxepine ring, a phenylethyl group, and a carboxamide functional group

Preparation Methods

The synthesis of 7-chloro-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzoxepine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenylethyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: This can be achieved through an amidation reaction using reagents like carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-chloro-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-chloro-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

7-chloro-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

    7-chloro-N-(2-phenylethyl)quinolin-4-amine: This compound has a similar phenylethyl group but differs in the core structure, which is a quinoline ring instead of a benzoxepine ring.

    7-chloro-N-(2-phenylethyl)-4-quinolinamine: Another similar compound with a quinoline ring and a phenylethyl group.

The uniqueness of this compound lies in its benzoxepine ring structure, which may confer different chemical and biological properties compared to its quinoline analogs.

Properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

7-chloro-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H16ClNO2/c20-17-6-7-18-16(13-17)12-15(9-11-23-18)19(22)21-10-8-14-4-2-1-3-5-14/h1-7,9,11-13H,8,10H2,(H,21,22)

InChI Key

PDRJCNIOHARNEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2

Origin of Product

United States

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